Amifostine Thiol Dihydrochloride-d6
Description
Significance of Deuterium (B1214612) Isotope Effects in Molecular and Cellular Investigations
Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus with one proton and one neutron, effectively doubling the mass of a standard hydrogen atom (protium, ¹H). wikipedia.org This seemingly subtle difference in mass leads to a significant phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is considerably stronger and more stable than the carbon-hydrogen (C-H) bond. tocris.comresearchgate.net Consequently, reactions that involve the breaking of a C-H bond proceed at a slower rate when hydrogen is replaced with deuterium. wikipedia.org
The significance of the deuterium isotope effect extends beyond mechanistic studies:
Modulating Drug Metabolism: Since many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the breaking of C-H bonds, deuteration can slow down the metabolic breakdown of a drug. researchgate.netnih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life, which may allow for less frequent dosing and enhanced patient compliance. researchgate.netnih.gov
Reducing Toxicity: In some cases, drug metabolism can lead to the formation of toxic metabolites. By strategically placing deuterium at sites of metabolic attack, the formation of these harmful byproducts can be reduced, thereby improving the drug's safety profile. nih.gov
Probing Enzyme Mechanisms: The magnitude of the KIE can provide detailed insights into the transition state of an enzyme-catalyzed reaction, helping to unravel the intricate details of how enzymes achieve their remarkable catalytic efficiency. acs.org
Investigating Ion Channel Gating: Studies on proton channels have shown that substituting deuterium for hydrogen affects both the permeation and gating of these channels, providing valuable information about their function. nih.gov
Overview of Amifostine (B1664874) (WR-2721) and its Active Metabolite, Amifostine Thiol (WR-1065)
Amifostine, also known by its developmental code WR-2721, is a cytoprotective agent. nih.govtandfonline.com It is an organic thiophosphate that was initially developed during a classified nuclear warfare project to protect against the harmful effects of ionizing radiation. tandfonline.comnih.gov
Amifostine itself is a prodrug, meaning it is inactive in its administered form. tandfonline.comdrugbank.com It requires dephosphorylation by the enzyme alkaline phosphatase, which is present in high concentrations in normal tissues, to be converted into its active, free thiol metabolite, WR-1065 (Amifostine Thiol). tandfonline.comdrugbank.comnih.gov This active form is then readily taken up by cells. drugbank.com
Rationale for Deuterium Labeling of Amifostine Thiol for Mechanistic Studies
The synthesis of Amifostine Thiol Dihydrochloride-d6, a deuterated version of the active metabolite of amifostine, is driven by the need for a more sophisticated tool to investigate its precise mechanisms of action. By strategically replacing hydrogen atoms with deuterium, researchers can leverage the kinetic isotope effect to gain deeper insights into the biochemical processes involving WR-1065.
The rationale for deuterium labeling of Amifostine Thiol includes:
Elucidating Reaction Mechanisms: As a free radical scavenger, WR-1065 participates in hydrogen atom transfer reactions. Deuterium labeling can help to determine the rate-limiting steps in these scavenging processes and provide a clearer picture of how it neutralizes different types of free radicals. chem-station.com
Internal Standards for Bioanalysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantitative bioanalysis. tocris.compharmaffiliates.com this compound can serve as an ideal internal standard for accurately quantifying the levels of unlabeled WR-1065 in biological samples due to its similar chemical properties but distinct mass. tocris.com
Investigating Enzyme Interactions: The interaction of WR-1065 with various enzymes is a key aspect of its biological activity. Deuterium labeling can be used to probe these interactions and understand how the compound influences enzymatic function. medchemexpress.com
Properties
Molecular Formula |
C₅H₁₀D₆Cl₂N₂S |
|---|---|
Molecular Weight |
213.2 |
Synonyms |
2-[(3-Aminopropyl)amino]ethanethiol Hydrochloride-d6; WR 1065-d6; _x000B_ |
Origin of Product |
United States |
Synthetic Pathways and Advanced Characterization of Amifostine Thiol Dihydrochloride D6
Strategies for Site-Specific Deuterium (B1214612) Incorporation (e.g., -d6 labeling)
The synthesis of Amifostine (B1664874) Thiol Dihydrochloride-d6 requires precise, site-specific incorporation of deuterium atoms. This is often achieved through a "bottom-up" strategy, where the molecule is constructed using deuterated starting materials. nih.gov This approach ensures that the deuterium atoms are placed at specific, non-exchangeable positions within the molecular structure.
Key strategies for achieving -d6 labeling in molecules like amifostine thiol include:
Use of Deuterated Precursors: The synthesis can be designed to incorporate commercially available deuterated building blocks. nih.gov For a -d6 label on the propyl chain of amifostine, a deuterated version of a precursor like 1,3-diaminopropane (B46017) would be a logical starting point.
Catalytic Hydrogen-Deuterium Exchange: In some cases, existing C-H bonds can be replaced with C-D bonds through catalytic processes. researchgate.netgoogle.com This often involves the use of heavy water (D2O) as the deuterium source in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). nih.gov For amifostine, this could theoretically be applied to the propyl chain.
Reduction with Deuterated Reagents: Carbonyl groups or other reducible functionalities can be treated with deuterated reducing agents, like lithium aluminum deuteride (B1239839) (LiAlD4), to introduce deuterium. nih.govnih.gov While not directly applicable to the final structure of amifostine thiol, this method is a cornerstone of deuterated synthesis.
The goal of these strategies is to achieve high isotopic enrichment at the desired positions with minimal isotopic scrambling to other parts of the molecule. nih.gov
Methodologies for Chemical Synthesis of Deuterated Analogs
The chemical synthesis of Amifostine Thiol Dihydrochloride-d6 would likely follow a multi-step pathway adapted from the known synthesis of the non-labeled compound. A plausible synthetic route could involve the following key transformations:
Preparation of a Deuterated Intermediate: The synthesis would likely commence with a deuterated version of a key intermediate, such as N-(2-hydroxyethyl)-1,3-propanediamine-d6. This could be prepared from deuterated starting materials.
Chlorination: The hydroxyl group of the intermediate would then be converted to a chloride, a common step in amifostine synthesis. patsnap.com This creates a reactive site for the subsequent introduction of the thiol group.
Introduction of the Thiol Group: The chlorinated intermediate would then react with a source of the thiol group to form the final carbon-sulfur bond.
Salt Formation: Finally, the resulting amifostine thiol-d6 would be treated with hydrochloric acid to form the stable dihydrochloride (B599025) salt.
A general method for preparing amifostine involves reacting N-(2-hydroxyethyl)-1,3-propanediamine with concentrated hydrochloric acid, followed by chlorination and subsequent reaction to introduce the thiol group. patsnap.comgoogle.com To produce the -d6 analog, the initial N-(2-hydroxyethyl)-1,3-propanediamine would need to be synthesized with six deuterium atoms on the propane (B168953) backbone.
Spectroscopic Confirmation of Deuterium Labeling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structure Elucidation (e.g., 1H NMR in DMSO-d6)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the absence of protons at the specific sites of deuteration. rsc.org In the ¹H NMR spectrum of this compound, the signals corresponding to the six protons on the propyl chain of the non-deuterated compound would be absent or significantly diminished. nih.gov The spectrum would still show signals for the protons on the ethyl chain and the amine and thiol groups.
The use of a deuterated solvent like DMSO-d6 is standard practice in NMR to avoid large solvent signals that would otherwise obscure the signals from the compound of interest. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Isotopic Distribution Confirmation
Mass spectrometry (MS) is a critical technique for verifying the molecular weight of the deuterated compound and assessing its isotopic purity. rsc.orgnih.gov The mass spectrum of this compound would show a molecular ion peak that is six mass units higher than that of the non-deuterated compound, confirming the incorporation of six deuterium atoms.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. nih.gov The isotopic distribution pattern in the mass spectrum can be analyzed to determine the percentage of the -d6 species versus any remaining non-deuterated or partially deuterated molecules, thus providing a measure of isotopic purity. rsc.orgnih.gov
Chromatographic Assessment of Compound Purity
High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the chemical purity of the synthesized this compound. ijrpr.comnih.gov A validated HPLC method can separate the target compound from any starting materials, byproducts, or other impurities.
A typical HPLC method for amifostine and its thiol metabolite involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. ijrpr.comnih.govnih.gov Detection is often performed using a UV detector. ijrpr.comnih.gov The chromatogram should show a single major peak corresponding to this compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. ijrpr.com
Molecular Disposition and Metabolic Interconversions of Amifostine Thiol Dihydrochloride D6
Enzymatic Dephosphorylation of Amifostine (B1664874) (Prodrug) to Active Amifostine Thiol (WR-1065)
The conversion of the prodrug amifostine to its active thiol form, WR-1065, is a critical activation step. This process is primarily mediated by the enzyme alkaline phosphatase, which is abundant in the membranes of normal tissues. ethernet.edu.et The enzyme catalyzes the dephosphorylation of amifostine, removing the thiophosphate group to yield the free thiol, WR-1065.
The localization of alkaline phosphatase in healthy tissues is a key factor in the selective protection of normal cells over tumor cells, as many tumor types have lower levels of this enzyme at their surface. This differential activity is intended to concentrate the active, cytoprotective thiol in normal tissues.
Subsequent Metabolic Pathways of Amifostine Thiol-d6 (e.g., Disulfide Formation: WR-33278)
Once the active metabolite, Amifostine Thiol-d6 (WR-1065-d6), is formed, it can undergo further metabolic transformations. A primary pathway involves oxidation to form a disulfide metabolite. One such key disulfide is WR-33278. This process can occur through reaction with other thiol-containing molecules in the biological environment. The formation of such disulfides is a significant route of metabolism for aminothiols.
Quantitative Analysis of Cellular and Subcellular Distribution of Deuterated Metabolites
The use of deuterated standards like Amifostine Thiol-d6 is crucial for the accurate quantitative analysis of the drug and its metabolites in biological matrices. veeprho.com Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are employed for this purpose.
Studies on the non-deuterated form have shown that after administration of amifostine, the active thiol WR-1065 is taken up by cells. Research using radiolabeled compounds has helped in tracing the distribution of these metabolites within different cellular compartments, though specific quantitative data on the subcellular distribution of the deuterated metabolites remains a specialized area of research. The stability of the isotope label in Amifostine Thiol-d6 makes it an excellent tool for such detailed pharmacokinetic studies. veeprho.com
Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Stability and Enzyme Interactions
The substitution of hydrogen with deuterium can influence the pharmacokinetics and metabolic profiles of drugs. fluoroprobe.com This is known as the deuterium kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.
While specific studies detailing the KIE for Amifostine Thiol-d6 are not widely published, it is a recognized phenomenon in drug metabolism. dokumen.pub For amifostine, if the deuteration is at a site involved in enzymatic transformation, it could potentially slow down its metabolism, possibly leading to altered pharmacokinetic parameters compared to the non-deuterated version. For instance, a slower conversion of WR-1065-d6 to its subsequent metabolites could prolong its presence within the cell. The primary dephosphorylation of the prodrug, however, occurs at the phosphorus-sulfur bond and would not be directly affected by deuterium substitution on the ethylamino backbone.
Mechanisms of Cellular Uptake and Intracellular Transport of Amifostine Thiol-d6
The cellular uptake of the active metabolite, amifostine thiol (WR-1065), is a critical step for its cytoprotective action. Following the dephosphorylation of amifostine in the extracellular space, WR-1065 is transported into cells. The precise mechanisms of transport are still under investigation but are thought to involve specific transporters.
Once inside the cell, WR-1065 can exert its protective effects, which include scavenging free radicals and protecting DNA. science.gov The binding of WR-1065 to macromolecules, including transcription factors, can influence cellular responses to cytotoxic agents. fluoroprobe.com The intracellular concentration and localization of WR-1065 are key determinants of its efficacy.
Mechanistic Elucidation of Amifostine Thiol Dihydrochloride D6 Actions at the Cellular and Molecular Level
Biochemical Modulation of Oxidative Stress and Redox Homeostasis
The thiol moiety of Amifostine (B1664874) Thiol Dihydrochloride-d6 is central to its ability to counteract oxidative damage. It actively participates in redox reactions, functioning as a potent scavenger of damaging free radicals and modulating the cellular antioxidant response.
The primary protective mechanism of the active thiol form of amifostine is its direct action as a scavenger of free radicals. nih.gov This process involves several key actions that neutralize these highly reactive molecules before they can damage critical cellular components. The thiol group (-SH) is crucial for this activity, readily donating a hydrogen atom to stabilize radical species. nih.govresearchgate.netpollenbiology.cznih.gov This action chemically repairs damaged DNA and other molecules. researchgate.netpollenbiology.cznih.gov
Another key mechanism is the induction of hypoxia through auto-oxidation. nih.gov The active thiol can also form mixed disulfides with endogenous thiols such as cysteine and glutathione (B108866), further contributing to the cellular antioxidant capacity. nih.gov
Table 1: Summary of Free Radical Scavenging Mechanisms
| Mechanism | Description | Key Molecular Component |
|---|---|---|
| Hydrogen Donation | The thiol group donates a hydrogen atom to neutralize free radicals, effectively terminating damaging chain reactions. nih.govpollenbiology.cz | Thiol Moiety (-SH) |
| Radical Scavenging | Direct interaction with and neutralization of various reactive radical species. nih.govresearchgate.net | Thiol Moiety (-SH) |
| Induction of Hypoxia | Auto-oxidation of the thiol consumes local oxygen, creating a hypoxic environment that reduces the formation of oxygen-based radicals during events like radiation exposure. nih.gov | Thiol Moiety (-SH) |
| Disulfide Formation | Forms mixed disulfides with endogenous molecules like cysteine and glutathione, integrating into the cellular redox buffering system. nih.gov | Thiol Moiety (-SH) |
The compound demonstrates a robust capacity to neutralize a broad spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are major contributors to cellular damage. It effectively scavenges ROS, thereby preventing them from inducing damage to DNA and other macromolecules. researchgate.netresearchgate.netnih.gov
A significant aspect of its function is the indirect enhancement of the cell's own antioxidant defenses. The active metabolite, WR-1065, has been shown to induce the expression of manganese superoxide (B77818) dismutase (SOD2), a critical mitochondrial enzyme. nih.gov SOD2 plays a vital role in cellular protection by converting superoxide radicals into hydrogen peroxide (H₂O₂), which is subsequently detoxified into water and oxygen by enzymes like catalase and glutathione peroxidase (GPx). nih.gov This induction is mediated through the activation of the nuclear transcription factor κB (NF-κB). nih.gov Research has also indicated that amifostine can influence the production of nitric oxide (NO), a key RNS molecule, and inhibit platelet activation, a process in which ROS are known to participate. nih.gov
Modulation of DNA Integrity and Repair Processes
Amifostine Thiol Dihydrochloride-d6 plays a crucial role in protecting the genetic material of the cell. It not only shields DNA from initial damage but also actively supports the cell's intrinsic repair machinery.
The compound employs several strategies to protect DNA integrity. A primary mechanism is the donation of hydrogen atoms to repair DNA radicals, effectively reversing damage shortly after it occurs. researchgate.netpollenbiology.cznih.gov It also competes with molecular oxygen, preventing the fixation of radical damage to DNA. pollenbiology.cz
Furthermore, the molecular structure of the active metabolite, WR-1065, resembles natural polyamines like spermine (B22157) and spermidine (B129725). nih.gov This polycationic nature facilitates its binding to the DNA backbone, likely through electrostatic interactions within the major groove. nih.govnih.gov This binding stabilizes the DNA molecule and can induce a more condensed chromatin state, physically shielding the DNA and reducing the surface area vulnerable to attack by free radicals. researchgate.netnih.gov
Table 2: Overview of DNA Protection Mechanisms
| Protective Action | Detailed Mechanism |
|---|---|
| Chemical Repair | Donates hydrogen atoms to DNA radicals, chemically restoring the molecule's structure. pollenbiology.cznih.gov |
| Oxygen Competition | Competes with oxygen to prevent the permanent fixation of radiation-induced DNA lesions. pollenbiology.cz |
| DNA Binding & Stabilization | The polyamine-like structure allows it to bind electrostatically to DNA, enhancing its stability. nih.govnih.gov |
| DNA Condensation | Promotes a more compact chromatin structure, physically shielding DNA from damaging agents. researchgate.net |
Beyond direct protection, this compound has been shown to positively influence the cell's DNA repair pathways. Studies in Escherichia coli have demonstrated that the protective effects of amifostine against gamma-radiation are dependent on the activity of the RecN protein, which is integral to the repair of DNA double-strand breaks (DSBs). nih.gov
In mammalian cells, research has revealed that amifostine treatment supports the repair of DSBs in normal human fibroblasts. pollenbiology.cznih.gov This supportive role is linked to the efficient conversion of the prodrug to its active thiol form within these cells. pollenbiology.cznih.gov As mentioned previously, the activation of NF-κB by the active thiol leads to the upregulation of SOD2, an antioxidant enzyme that mitigates the ROS load, thereby creating a more favorable environment for DNA repair enzymes to function effectively. nih.gov
The interaction of the active metabolite with DNA has significant consequences for chromatin architecture. As a divalent cation under physiological conditions, its structure is analogous to polyamines, which are known to be essential components of chromatin. nih.gov This allows it to bind to DNA and induce changes in its topology, such as distorting DNA supercoiling, without causing strand breaks. nih.gov
This modulation of chromatin structure is believed to facilitate the processes of DNA repair. nih.gov Additionally, treatment with the active metabolite has been observed to increase the intracellular synthesis of natural polyamines. nih.gov These polyamines further contribute to chromatin stability through their electrostatic interactions with the negatively charged DNA backbone, reinforcing the structural integrity of the genome. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Amifostine |
| This compound |
| WR-1065 (2-[(aminopropyl)amino]ethanethiol) |
| Cysteine |
| Glutathione |
| Hydrogen Peroxide |
| Nitric Oxide |
| Spermine |
| Spermidine |
Modulation of Enzyme Activity (e.g., Topoisomerase II, Metalloproteinase-2)
WR-1065 can directly interact with and alter the function of key nuclear enzymes. A significant target is Topoisomerase II alpha, an enzyme crucial for DNA replication, transcription, and chromosome segregation. nih.govnih.gov Multiple studies have confirmed that WR-1065 inhibits the catalytic activity of Topoisomerase II alpha. medchemexpress.comnih.gov This inhibition is observed at concentrations as low as 4 µM and is associated with a decrease in the phosphorylation of the enzyme. nih.govnih.gov The reduction in Topoisomerase II alpha activity by approximately 50% is a likely contributor to the observed G2/M cell cycle arrest induced by WR-1065. nih.gov
Table 3: Summary of WR-1065 Effect on Topoisomerase II Alpha
| Parameter | Observation | Consequence | Reference |
|---|---|---|---|
| Catalytic Activity | Reduced by ~50% | Inhibition of DNA decatenation | nih.gov |
| Phosphorylation | Decreased by 42-48% | Altered enzyme regulation | nih.gov |
Induction of Cellular Hypoxia and its Biochemical Implications
One of the significant cytoprotective mechanisms of this compound involves the induction of a hypoxic state in normal tissues. This transient reduction in oxygen availability is a critical factor in mitigating damage from cytotoxic therapies.
Research has demonstrated that administration of the parent compound, amifostine, leads to a metabolic shift in normal tissues toward anaerobic glycolysis. nih.gov This switch is evidenced by a reduction in glucose levels and an increase in hemoglobin oxygen saturation in peripheral blood, suggesting decreased oxygen consumption by tissues. nih.gov The resulting intracellular hypoxia triggers a cascade of biochemical responses, primarily mediated by the activation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. nih.gov
HIF-1α is a key transcription factor that regulates cellular adaptation to low oxygen conditions. Under normal oxygen levels, HIF-1α is rapidly degraded. However, in the hypoxic environment induced by amifostine thiol, HIF-1α is stabilized. nih.govplos.org This stabilization leads to the transcription of various genes involved in glycolysis, angiogenesis, and apoptosis, which collectively enhance cellular survival and resistance to damage. nih.gov In vivo studies in rats have confirmed that amifostine administration results in the accumulation of HIF-1α in normal tissues, supporting this as a crucial, tissue-specific protective pathway. nih.gov
The biochemical implications of this induced hypoxia are summarized in the table below.
| Biochemical Effect | Implication for Cytoprotection |
| Reduced Oxygen Consumption | Decreases the local concentration of oxygen, thereby reducing the formation of damaging reactive oxygen species (ROS) generated by radiation or chemotherapy. |
| Shift to Anaerobic Glycolysis | Alters the metabolic state of the cell to function under low-oxygen conditions, conserving resources and promoting survival. nih.gov |
| Stabilization of HIF-1α | Activates a genetic program that upregulates protective genes related to metabolism, cell survival, and resistance to apoptosis. nih.govplos.org |
| Upregulation of HIF-1α Target Genes | Enhances the cellular machinery for coping with stress and damage induced by cytotoxic agents. |
Interactions with Cytoskeletal Proteins (e.g., Actin, Alpha-Tubulin)
Emerging evidence indicates that this compound interacts with and modulates the function of cytoskeletal proteins, particularly actin. The cytoskeleton is vital for maintaining cell shape, motility, and intracellular transport, and its disruption is a hallmark of cellular injury.
Studies on human pulmonary endothelial cells have shown that amifostine thiol can prevent the cytoskeletal rearrangement and disruption caused by inflammatory agonists. researchgate.net In response to stressors like hydrogen peroxide or lipopolysaccharide (LPS), endothelial cells typically reorganize their actin filaments, forming thick stress fibers and weakening the peripheral actin rim, which compromises cell barrier integrity. researchgate.net Pre-treatment with amifostine thiol was found to preserve the normal organization of F-actin into cortical bundles, thereby preventing the formation of these damaging stress fibers and maintaining endothelial barrier function. researchgate.net
This protective effect suggests a stabilizing influence on the actin cytoskeleton, preventing the pathological remodeling that occurs under cellular stress. While direct binding studies are ongoing, this functional evidence points to a significant interaction. Currently, research has primarily focused on the compound's effects on actin; its specific interactions with other cytoskeletal components like alpha-tubulin are not as well characterized.
The table below details the observed effects on the actin cytoskeleton.
| Cell Type | Stressor/Agonist | Effect of Stressor on F-actin | Effect of Amifostine Thiol Pre-treatment |
| Human Pulmonary Endothelial Cells | Hydrogen Peroxide (H₂O₂) | Reorganization into thick central stress fibers; weakened peripheral actin rim. | F-actin organization maintained in peripheral bundles; stress fiber formation prevented. researchgate.net |
| Human Pulmonary Endothelial Cells | Lipopolysaccharide (LPS) | Reorganization into thick central stress fibers; weakened peripheral actin rim. | F-actin organization maintained in peripheral bundles; stress fiber formation prevented. researchgate.net |
| Human Pulmonary Endothelial Cells | Interleukin-6 (IL-6) | Reorganization into thick central stress fibers; weakened peripheral actin rim. | F-actin organization maintained in peripheral bundles; stress fiber formation prevented. researchgate.net |
Identification and Characterization of Novel Molecular Targets (e.g., HRAS)
Beyond its established roles, recent investigations using techniques like inverse molecular docking have identified novel molecular targets for amifostine thiol, expanding the understanding of its biological activity. One such significant target is the protein HRAS. researchgate.net
HRAS is a small GTPase that acts as a molecular switch in signaling pathways controlling cell growth, division, and differentiation. Molecular docking studies have revealed that amifostine can bind directly to the active cavity of HRAS with a favorable binding energy of -5.2 kcal/mol. researchgate.net This interaction is stabilized by a network of hydrogen bonds with specific amino acid residues within the HRAS active site. researchgate.net
The precise binding interactions have been characterized, demonstrating a high degree of specificity. This binding is thought to modulate HRAS activity, representing a previously unexplored mechanism for the compound's influence on cellular processes. In addition to HRAS, amifostine thiol has been shown to affect other key signaling molecules. It can activate the tumor suppressor protein p53 through a JNK-dependent signaling pathway, further contributing to its cytoprotective and anti-mutagenic properties. medchemexpress.com
The specific molecular interactions between amifostine and the HRAS active site are summarized in the following table.
| Interacting HRAS Residue | Type of Interaction | Significance |
| Glycine-13 (Gly13) | Hydrogen Bond | Contributes to the stability of the amifostine-HRAS complex. researchgate.net |
| Valine-14 (Val14) | Hydrogen Bond | Stabilizes the ligand within the active site cavity. researchgate.net |
| Glycine-15 (Gly15) | Hydrogen Bond | Anchors the compound in the active site. researchgate.net |
| Lysine-16 (Lys16) | Hydrogen Bond, Pi-Sulfur, Pi-Alkyl | Forms multiple interactions, indicating a critical binding point. researchgate.net |
| Serine-17 (Ser17) | Hydrogen Bond | Contributes to binding affinity and specificity. researchgate.net |
| Valine-29 (Val29) | Hydrogen Bond | Enhances the overall stability of the ligand-protein interaction. researchgate.net |
| Glutamic acid-31 (Glu31) | Hydrogen Bond | Plays a role in the precise positioning of amifostine within the active site. researchgate.net |
| Lysine-117 (Lys117) | Pi-Alkyl Interaction | Provides additional hydrophobic interaction, strengthening the binding. researchgate.net |
Preclinical in Vitro and Ex Vivo Academic Research on Amifostine Thiol Dihydrochloride D6
Utilization of Defined Cellular Model Systems for Mechanistic Investigations
The mechanisms of amifostine's active thiol metabolite have been explored in various defined cellular model systems. A primary focus of this research has been on human umbilical vein endothelial cells (HUVECs), which serve as a crucial model for studying vascular responses. In HUVECs, amifostine's metabolite, WR-1065, is known to influence the cellular redox status. nih.gov This is a key aspect of its function, as the compound can act as a scavenger of free radicals. nih.gov
Further mechanistic studies have delved into the downstream effects of this redox modulation. For instance, research has shown that WR-1065 can be further oxidized to its symmetric disulfide, WR-33278, or be degraded to produce hydrogen peroxide (H₂O₂). nih.gov Both the free thiol and its disulfide form have structural similarities to endogenous polyamines, suggesting potential interactions with polyamine-dependent cellular processes. nih.gov The production of H₂O₂ and the modulation of nitric oxide (NO) production are central to the effects observed in endothelial cells. nih.gov
Another significant cellular model has been the use of hematopoietic progenitor cells, specifically CD34+ cells isolated from human placental and umbilical cord blood. nih.gov These models are instrumental in understanding the compound's effects on hematopoiesis.
Studies on Biochemical Alterations in Specific Tissue Models
Ex vivo and in vitro studies using specific tissue models have revealed a range of biochemical alterations induced by amifostine's active metabolite.
Endothelial Cells: In HUVEC models, amifostine (B1664874) has been shown to decrease the migration of endothelial cells and reduce the formation of tube-like structures on Matrigel, a basement membrane matrix. nih.gov This is accompanied by a decrease in the levels of matrix metalloproteinase-2 (MMP-2) released into the culture medium. nih.gov Furthermore, a reduction in the tyrosine nitration of cytoskeletal proteins, namely actin and alpha-tubulin, has been observed, which could be a consequence of reduced nitric oxide production or other unidentified mechanisms. nih.gov
Bone Marrow (Hematopoietic Progenitor Cells): In cultures of CD34+ megakaryocytic progenitor cells, amifostine has been found to significantly accelerate the formation of megakaryocyte colonies. nih.gov This effect is attributed to an increase in the formation of large megakaryocyte colonies derived from immature progenitors. nih.gov
The following table summarizes the key biochemical alterations observed in these tissue models.
| Tissue Model | Cell Type | Key Biochemical Alterations |
| Endothelium | Human Umbilical Vein Endothelial Cells (HUVECs) | Decreased cell migration, Reduced tube formation, Decreased matrix metalloproteinase-2 (MMP-2) release, Reduced tyrosine nitration of actin and alpha-tubulin. nih.gov |
| Bone Marrow | CD34+ Megakaryocytic Progenitor Cells | Accelerated megakaryocyte colony formation. nih.gov |
Assessment of Cellular Proliferation and Differentiation Modulation
The modulation of cellular proliferation and differentiation is a critical aspect of amifostine's activity.
In HUVECs, amifostine has been observed to increase proliferation. nih.gov This pro-proliferative effect was found to be reversible by the intracellular H₂O₂ scavenger sodium pyruvate, as well as by agents that elevate intracellular cyclic AMP (cAMP) levels and the amino acid L-valine. nih.gov
Conversely, in the context of hematopoietic cells, amifostine demonstrates a profound impact on both proliferation and differentiation. Studies on CD34+ megakaryocytic progenitor cells revealed a 70-fold increase in total cell numbers and an 83-fold increase in the number of colony-forming units in megakaryocytes (CFU-Meg). nih.gov The compound also induced the formation of hyperploid megakaryocytes, with a ploidy of more than 8N, indicating an influence on the terminal differentiation of these cells. nih.gov
The table below outlines the effects on cellular proliferation and differentiation in different cell models.
| Cell Model | Effect on Proliferation | Effect on Differentiation |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased proliferation. nih.gov | Not explicitly detailed. |
| CD34+ Megakaryocytic Progenitor Cells | 70-fold increase in total cell number, 83-fold increase in CFU-Meg numbers. nih.gov | Induced formation of hyperploid megakaryocytes (>8N). nih.gov |
Investigations into Angiogenesis Regulation in Endothelial Cell Models
Amifostine exhibits significant anti-angiogenic properties in vitro. nih.govnih.gov These effects are primarily mediated through its influence on endothelial cell behavior. As previously noted, amifostine decreases HUVEC migration and tube formation, both of which are critical steps in the angiogenic process. nih.gov
Furthermore, amifostine has been shown to suppress the secretion of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.gov In co-culture experiments, media conditioned with amifostine-treated hematopoietic stem/progenitor cells (both from healthy donors and patients with myelodysplastic syndrome) reduced the proliferation of HUVECs compared to media from untreated cells. nih.gov A 30-minute pre-exposure of hematopoietic cells to amifostine led to a significant reduction in secreted VEGF levels within 24 hours in a majority of the evaluated cultures. nih.gov The median percentage of VEGF reduction was notable in both normal and myelodysplastic syndrome-derived cells. nih.gov
Interestingly, some studies have reported a seemingly contradictory effect, where amifostine administration in vivo in a chick embryo model led to increased endothelial cell proliferation and neovascularization. nih.gov This highlights the complexity of the compound's effects, which may be context- and model-dependent.
Analyses of Metabolic Shifts in Organ-Specific Models (e.g., Heart, Spleen, Kidney)
Detailed information regarding the specific metabolic shifts induced by Amifostine Thiol Dihydrochloride-d6 in organ-specific models such as the heart, spleen, and kidney is not extensively covered in the currently available preclinical in vitro and ex vivo academic research literature. The primary focus of existing studies has been on cellular and biochemical alterations in endothelial and hematopoietic models. Future research is required to elucidate the metabolic consequences of this compound in these specific organ systems.
Advanced Analytical Methodologies and Applications of Amifostine Thiol Dihydrochloride D6
Quantification of Amifostine (B1664874) Thiol Dihydrochloride-d6 in Complex Biological Matrices
The accurate measurement of amifostine and its active thiol metabolite, WR-1065, in biological samples such as plasma and saliva is crucial for pharmacokinetic studies. nih.govclinicaltrials.gov The inherent instability of thiols and the complexity of the biological matrix present analytical challenges. nih.gov To overcome these, highly sensitive and specific methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed. nih.govnih.gov
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Deuterated Analogs
The development of robust LC-MS/MS methods for the quantification of amifostine and its metabolites often involves the use of deuterated internal standards to ensure accuracy. nih.gov These methods are meticulously validated according to international guidelines to establish their reliability. nih.govmdpi.com
A typical validation process includes the assessment of:
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response. For instance, a method for amifostine in human saliva demonstrated linearity in the range of 0.938-30 mg/L. researchgate.net
Precision and Accuracy: Intra-day and inter-day precision are evaluated to ensure the reproducibility of the method. Accuracy is determined by comparing the measured concentration to a known concentration. For example, a validated method for WR-1065 reported within-day and between-day precision of ≤4.4% and ≤8.2%, respectively, with accuracy ranging from 97.2% to 109.8%. researchgate.net
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified. A highly sensitive UHPLC-MS/MS method for WR-1065 achieved an LOQ of 7.4 nM in plasma. nih.gov
Matrix Effect: Assessing the influence of other components in the biological matrix on the ionization of the analyte. nih.gov
Recovery: The efficiency of the extraction process from the biological matrix. A method for amifostine analysis reported an analytical recovery of 90 ± 0.9%. nih.gov
Stability: Evaluating the stability of the analyte in the biological matrix under different storage conditions. mdpi.com
The following interactive table summarizes typical validation parameters for an LC-MS/MS method for amifostine analysis.
| Validation Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity Range | 0.938 - 30 mg/L | researchgate.net |
| Correlation Coefficient (r) | >0.99 | researchgate.net |
| Lower Limit of Quantification (LLOQ) | 7.4 nM | nih.gov |
| Intra-day Precision (RSD) | <15% | researchgate.net |
| Inter-day Precision (RSD) | <15% | researchgate.net |
| Accuracy | 85-115% | researchgate.net |
| Recovery | >85% | researchgate.net |
Application of Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute Quantification
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold-standard technique for achieving the highest accuracy and precision in quantitative analysis. nih.gov This method involves adding a known amount of a stable isotope-labeled internal standard, such as Amifostine Thiol Dihydrochloride-d6, to the sample. nih.govresearchgate.net Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same ionization efficiency and potential matrix effects. mdpi.com By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise absolute quantification can be achieved, minimizing variations from sample preparation and instrument response. nih.gov
Isotopic Tracing and Metabolic Flux Analysis in Cellular Systems
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase to its active thiol metabolite, WR-1065. nih.gov This active form is then further metabolized in the body. nih.govresearchgate.net Understanding the metabolic fate of amifostine is crucial for elucidating its mechanism of action. nih.govmdpi.com
Stable isotope tracers like this compound are powerful tools for studying metabolic pathways. creative-proteomics.comnih.gov By introducing the deuterated compound into a cellular system, researchers can track the incorporation of the deuterium (B1214612) label into downstream metabolites. frontiersin.orgresearchgate.net This allows for the mapping of metabolic pathways and the quantification of metabolic fluxes, which is the rate of turnover of metabolites through a pathway. nih.govunifi.it
This approach, known as metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone. creative-proteomics.com The use of deuterium-labeled compounds can sometimes lead to kinetic isotope effects, where the metabolic rates of the deuterated substrates are slightly reduced due to the heavier isotope. nih.govnih.gov These effects need to be considered when interpreting the results of metabolic flux analysis. nih.gov
Advanced Chromatographic Separation Techniques for Amifostine and its Deuterated Metabolites
The separation of amifostine, its active metabolite WR-1065, and their various metabolites from complex biological matrices requires advanced chromatographic techniques. taylorfrancis.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry are the methods of choice. researchgate.netmednexus.org
These techniques offer high resolution and sensitivity, allowing for the separation and detection of closely related compounds. nih.gov For instance, a ZIC-HILIC (hydrophilic interaction liquid chromatography) analytical column has been successfully used for the analysis of amifostine in human saliva. researchgate.net The choice of the stationary phase, mobile phase composition, and gradient elution profile are critical for achieving optimal separation.
The following interactive table provides an example of chromatographic conditions used for the analysis of amifostine and its metabolites.
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic System | UHPLC-MS/MS | nih.gov |
| Analytical Column | ZIC-HILIC (2.1 mm × 100 mm, 3.5 μm) | researchgate.net |
| Mobile Phase | Gradient elution with methanol (B129727) and phosphate (B84403) buffer | nih.gov |
| Flow Rate | 1.5 mL/min | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode | researchgate.net |
Quality Control and Reference Standard Applications in Research
This compound plays a crucial role as a reference standard in research and quality control. nih.govnih.gov Its use as an internal standard in LC-MS/MS methods is essential for accurate quantification, as it compensates for variations in sample processing and instrument response. nih.gov
In a research setting, a well-characterized deuterated standard is necessary for the validation of new analytical methods and for ensuring the comparability of results across different studies. The stability and purity of the reference standard are of utmost importance for reliable and reproducible data.
Emerging Research Avenues and Future Directions for Amifostine Thiol Dihydrochloride D6
Elucidation of Comprehensive Interactomes and Proteomic Landscape Modulation
The introduction of Amifostine (B1664874) Thiol Dihydrochloride-d6 provides a unique chemical handle to map its complete network of molecular interactions within a cell. By using techniques such as mass spectrometry-based proteomics, researchers can trace the deuterated compound and its metabolites, identifying direct binding partners and downstream effects on the proteome with high precision.
Initial research has identified several key proteins and pathways influenced by Amifostine Thiol. For instance, it is known to activate the tumor suppressor protein p53 through a JNK-dependent signaling pathway. medchemexpress.commedchemexpress.com This activation leads to the transactivation of p53-induced genes. medchemexpress.com Furthermore, treatment with Amifostine Thiol has been shown to significantly increase the expression of genes driven by AP-1 and NF-κB. medchemexpress.com
Future proteomic studies using the d6-labeled variant can expand this network. By treating cells with Amifostine Thiol Dihydrochloride-d6 and performing affinity purification followed by mass spectrometry (AP-MS), a comprehensive list of interacting proteins can be generated. Quantitative proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can then reveal how the compound modulates the expression levels of thousands of proteins, providing a global view of its impact on the cellular landscape.
Table 1: Known and Potential Protein Interactions of Amifostine Thiol
| Protein/Pathway | Known/Potential Role in Amifostine Thiol's Mechanism | Research Implication for d6 Analog |
|---|---|---|
| p53 | Activated by Amifostine Thiol via JNK pathway, leading to cell cycle control and DNA repair. medchemexpress.commedchemexpress.com | Precisely map the binding site and quantify the dynamics of p53 activation in response to the drug. |
| JNK (c-Jun N-terminal Kinase) | Upstream kinase responsible for phosphorylating and activating p53 in response to Amifostine Thiol. medchemexpress.commedchemexpress.com | Elucidate how the drug specifically engages the JNK pathway over other stress-response pathways. |
| AP-1 (Activator protein 1) | Transcription factor complex whose activity is increased by Amifostine Thiol. medchemexpress.com | Identify the specific AP-1 target genes regulated by the compound to understand its broader effects on gene expression. |
| NF-κB (Nuclear factor kappa B) | Transcription factor complex whose activity is significantly increased by Amifostine Thiol. medchemexpress.com | Investigate the role of NF-κB activation in the cytoprotective and potential anti-inflammatory effects of the drug. |
| Alkaline Phosphatase | Enzyme that converts the prodrug Amifostine to the active Amifostine Thiol (WR-1065). wikipedia.orgnih.gov | Use the d6-metabolite to study the efficiency and tissue-specificity of this conversion process. |
| Topoisomerase IIα | Enzyme activity is affected by Amifostine Thiol, influencing cell cycle progression. medchemexpress.com | Determine if the interaction is direct or indirect and how it contributes to cytoprotection or potential anti-cancer effects. |
Advanced Computational and In Silico Modeling of Molecular Interactions (e.g., Inverse Molecular Docking)
Computational methods are essential for predicting and understanding the molecular interactions of drug compounds. For this compound, advanced in silico techniques can guide experimental research by identifying potential new biological targets and clarifying its mechanism of action.
Inverse molecular docking is a particularly valuable approach. Unlike traditional docking where a ligand is docked into a known protein target, inverse docking screens a ligand against a large library of protein structures to find potential binding partners. nih.gov By using the structure of Amifostine Thiol as a query, this method can generate a ranked list of putative targets, which could include enzymes, receptors, and transcription factors previously unassociated with the drug.
The deuteration in this compound does not significantly alter its molecular structure for the purposes of docking simulations, but it is critical for the subsequent experimental validation of these in silico predictions. Hypotheses generated from computational models can be directly tested using the deuterated compound as a tracer in binding assays and cellular experiments.
Table 2: Hypothetical In Silico Workflow for this compound
| Step | Description | Objective |
|---|---|---|
| 1. Ligand Preparation | Generate a high-quality 3D structure of Amifostine Thiol (WR-1065). | Prepare the molecule for docking simulations. |
| 2. Inverse Docking Screen | Dock the Amifostine Thiol structure against a comprehensive library of human protein crystal structures (e.g., from the Protein Data Bank). | Identify a list of potential off-target and novel protein binders. |
| 3. Target Prioritization | Rank the potential targets based on docking scores, binding energy calculations, and biological relevance to cytoprotection and cellular stress responses. | Narrow down the list of candidates for experimental validation. |
| 4. Molecular Dynamics (MD) Simulation | For top-ranked protein-ligand complexes, run MD simulations to assess the stability of the predicted binding pose over time. | Confirm the stability and dynamics of the interaction between Amifostine Thiol and its putative targets. |
| 5. Experimental Validation | Use this compound in biophysical (e.g., Surface Plasmon Resonance) or cellular thermal shift assays (CETSA) to confirm the predicted interactions. | Validate the computational hypotheses and discover novel biological targets. |
Exploration of Novel Biochemical Pathways and Unidentified Physiological Roles
While the roles of Amifostine Thiol in p53 activation and free-radical scavenging are established, its full spectrum of physiological effects may be broader. wikipedia.orgmedchemexpress.com The use of this compound as a metabolic tracer can facilitate the discovery of novel biochemical pathways it modulates.
By administering the deuterated compound in cellular or animal models, researchers can use mass spectrometry to track the incorporation of deuterium (B1214612) into various metabolic pools. This can reveal if Amifostine Thiol or its metabolites are utilized in other cellular processes. For example, its structural similarity to polyamines like spermidine (B129725) suggests it might interact with pathways involved in cell growth, proliferation, and stress response.
The known ability of Amifostine Thiol to attenuate the severity of catalepsy induced by 6-hydroxydopamine (6-OHDA) and to elevate superoxide (B77818) dismutase (SOD) activity in rat models points towards a role in neuroprotection and management of oxidative stress. medchemexpress.com Tracing the d6-labeled compound in neuronal models could uncover the specific pathways responsible for these protective effects, potentially opening therapeutic applications beyond oncology.
Investigation of Structure-Activity Relationships and Rational Design of Deuterated Analogs for Specific Mechanistic Insights
Deuteration is a subtle structural modification that can significantly alter a molecule's metabolic fate. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions mediated by enzymes like cytochrome P450s (the kinetic isotope effect). google.com
By strategically placing deuterium atoms at different positions on the Amifostine Thiol molecule, researchers can create a panel of deuterated analogs. Studying how these different deuteration patterns affect the compound's efficacy, pharmacokinetics, and metabolic profile can provide deep insights into its structure-activity relationship (SAR).
For example, if deuteration at a specific position leads to a longer half-life and enhanced cytoprotective effect, it would imply that this position is a primary site of metabolic inactivation. This knowledge can guide the rational design of new, more robust analogs with improved therapeutic properties. Research into other amifostine analogs, such as DRDE-30, has already shown the potential for modifying the core structure to improve outcomes like alleviating radiation-induced lung damage. nih.gov The targeted use of deuteration represents a more refined approach to this type of analog design.
Table 4: Potential Deuteration Sites on Amifostine Thiol and Research Questions
| Deuteration Site | Potential Impact | Key Research Question |
|---|---|---|
| Propyl chain | May slow N-dealkylation or oxidation metabolism. | Does stabilizing the propyl chain enhance the compound's residence time in target tissues? |
| Ethyl chain | Could affect metabolism near the critical thiol group. | Does deuteration near the sulfur atom alter the compound's radical scavenging activity or interaction with platinum drugs? |
| Near amino groups | Might influence the pKa of the amine functions and their interactions with biological targets. | How does altering the electronic properties of the amino groups through deuteration impact binding to p53 or other proteins? |
Q & A
Q. What is the mechanism of action of Amifostine Thiol Dihydrochloride-d6 in radioprotection and chemoprotection?
this compound (WR-1065) acts as a free radical scavenger, protecting DNA from radiation- or chemotherapy-induced damage. Its active metabolite, WR-1065, undergoes intracellular conversion to WR-33278, which structurally resembles polyamines and enhances DNA repair by binding to DNA and promoting repair enzyme activity . The thiol group directly neutralizes reactive oxygen species (ROS) generated during irradiation, while WR-33278 stabilizes DNA structure, reducing strand breaks . Methodologically, validate this mechanism via in vitro assays measuring ROS scavenging (e.g., DCFH-DA fluorescence) and DNA repair markers (e.g., γ-H2AX foci quantification) in irradiated cell lines.
Q. How is this compound synthesized, and what are its critical purity considerations?
A novel synthesis method involves selective reduction of amifostine disulfide derivatives under controlled acidic conditions, followed by deuteration to produce the d6 isotopologue . Purity is assessed using HPLC with a C18 column (4.6 × 625 mm, packing L1) and UV detection at 220 nm. Critical impurities include amifostine disulfide (<0.3% total impurities) and residual solvents, which are quantified via peak area normalization against a reference standard . Ensure column efficiency (>2300 theoretical plates) and resolution (>2.0 between amifostine and thiol peaks) during method validation .
Q. What analytical methods are recommended for stability studies of this compound in biological matrices?
Use LC-MS/MS with deuterated internal standards to account for matrix effects. Stability in plasma is tested under varying pH (3–9) and temperature (4°C–37°C) conditions. Degradation kinetics are modeled using first-order equations, with thiol-disulfide interconversion monitored via redox potential measurements (e.g., Ellman’s assay for free thiols) . For long-term storage, lyophilize the compound in argon-purged vials at -80°C to prevent oxidation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the dual role of this compound in cytoprotection versus potential tumor protection?
Employ co-culture systems (e.g., normal fibroblasts + cancer cells) to assess selective protection. Measure differential uptake using radiolabeled WR-1065 (³H or ¹⁴C) and quantify intracellular thiol concentrations via HPLC. Use siRNA knockdown of alkaline phosphatase in cancer cells to limit prodrug activation, ensuring normal cell-specific protection . Statistical analysis should include ANOVA with post-hoc tests to compare protection ratios (normal vs. tumor tissues).
Q. What experimental approaches resolve contradictions in this compound’s efficacy across tissue types (e.g., liver vs. lung)?
Tissue-specific efficacy is influenced by alkaline phosphatase activity and oxygen tension. Use hypoxia-inducible factor (HIF) knockout models to study WR-1065’s oxygen-dependent effects. For example, in liver cells, transient HIF-1α stabilization occurs due to WR-1065-induced oxygen consumption during thiol-disulfide conversion, which upregulates glycolytic genes (Warburg effect). Contrast this with lung tissue using Seahorse metabolic assays to quantify oxidative phosphorylation vs. glycolysis .
Q. How can researchers optimize HPLC parameters to distinguish this compound from its metabolites in pharmacokinetic studies?
Adjust mobile phase composition (e.g., 0.1% TFA in acetonitrile/water gradients) and column temperature (28–30°C) to improve resolution of WR-1065, WR-33278, and deuterated variants. Use a BODIPY FL-cystine cleavage assay to validate thiol reactivity, correlating peak slopes (Max V) with metabolic activity . For deuterated compounds, employ high-resolution MS to differentiate isotopic patterns .
Q. What methodologies assess the compound’s role in modulating oxidative stress in normal vs. irradiated tissues?
Combine in vivo bioluminescence imaging (e.g., luciferase reporters for Nrf2 activation) with tissue-specific ROS probes (e.g., MitoSOX for mitochondrial superoxide). In irradiated mouse models, compare glutathione (GSH) levels via LC-MS in WR-1065-treated vs. untreated groups. Use transcriptomics (RNA-seq) to identify pathways like JNK/p53, which are activated by WR-1065 to enhance antioxidant defenses .
Q. How do researchers evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in preclinical models?
Conduct serial blood sampling in rodents after intravenous administration. Fit PK data to a two-compartment model using nonlinear mixed-effects software (e.g., NONMEM). Corrogate plasma concentrations with PD endpoints (e.g., % reduction in oral mucositis severity) using Emax models. Include deuterated analogs to track metabolic stability via isotope ratio MS .
Q. What experimental evidence supports this compound’s impact on HIF pathways, and what are the implications for radioprotection?
WR-1065 induces transient HIF-1α stabilization in normal hepatocytes by increasing oxygen consumption during thiol oxidation, mimicking hypoxia. Validate this via Western blotting for HIF-1α and qPCR for target genes (e.g., VEGF, GLUT1). In contrast, cancer cells with defective redox regulation show no HIF activation, suggesting a therapeutic window for selective radioprotection .
Q. How can researchers investigate synergistic effects between this compound and other radioprotectors (e.g., NAC)?
Use factorial design experiments to test combinations in clonogenic survival assays. Calculate combination indices (CI) via the Chou-Talalay method. For example, NAC (pKa 9.5) and WR-1065 (pKa 8.4) show additive effects in BODIPY cystine cleavage assays due to complementary thiol reactivity profiles . Validate synergy in vivo using fractionated radiation models with endpoints like salivary gland function (amylase activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
